Cas no 2138512-36-2 (Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate)

Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate
- 3-Benzofurancarboxylic acid, 5-fluoro-2,3-dihydro-6-methoxy-, methyl ester
- Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate
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- インチ: 1S/C11H11FO4/c1-14-10-4-9-6(3-8(10)12)7(5-16-9)11(13)15-2/h3-4,7H,5H2,1-2H3
- InChIKey: MSFHJBXZBBLXJO-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC2=C(C=1)C(C(=O)OC)CO2)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 271
- トポロジー分子極性表面積: 44.8
- 疎水性パラメータ計算基準値(XlogP): 1.6
Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-785128-0.5g |
methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate |
2138512-36-2 | 95.0% | 0.5g |
$1660.0 | 2025-02-22 | |
Enamine | EN300-785128-5.0g |
methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate |
2138512-36-2 | 95.0% | 5.0g |
$5014.0 | 2025-02-22 | |
Enamine | EN300-785128-10.0g |
methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate |
2138512-36-2 | 95.0% | 10.0g |
$7435.0 | 2025-02-22 | |
Enamine | EN300-785128-1.0g |
methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate |
2138512-36-2 | 95.0% | 1.0g |
$1729.0 | 2025-02-22 | |
Enamine | EN300-785128-0.05g |
methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate |
2138512-36-2 | 95.0% | 0.05g |
$1452.0 | 2025-02-22 | |
Enamine | EN300-785128-2.5g |
methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate |
2138512-36-2 | 95.0% | 2.5g |
$3389.0 | 2025-02-22 | |
Enamine | EN300-785128-0.1g |
methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate |
2138512-36-2 | 95.0% | 0.1g |
$1521.0 | 2025-02-22 | |
Enamine | EN300-785128-0.25g |
methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate |
2138512-36-2 | 95.0% | 0.25g |
$1591.0 | 2025-02-22 |
Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate 関連文献
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylateに関する追加情報
Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate: A Comprehensive Overview
Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate, with the CAS number 2138512-36-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and structural versatility. The molecule features a benzofuran ring system with substituents at positions 5 and 6, namely a fluorine atom and a methoxy group, respectively. Additionally, the carboxylate group at position 3 is esterified with a methyl group, contributing to the compound's unique chemical properties.
The benzofuran framework is a fused bicyclic structure consisting of a benzene ring and a furan ring. This structure is highly aromatic and provides a rigid platform for various functional groups to interact. In the case of Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate, the fluorine atom at position 5 introduces electron-withdrawing effects, while the methoxy group at position 6 contributes electron-donating properties. These opposing electronic effects create a dynamic balance that influences the compound's reactivity and biological activity.
Recent studies have highlighted the potential of this compound in drug discovery. For instance, researchers have explored its role as a modulator of kinase activity, which is crucial in treating various diseases such as cancer and inflammatory disorders. The fluorine substitution at position 5 has been shown to enhance the compound's ability to bind to specific protein targets, thereby improving its therapeutic efficacy. Furthermore, the methoxy group at position 6 plays a significant role in stabilizing the molecule's conformation and enhancing its solubility in biological systems.
The synthesis of Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate involves a multi-step process that typically begins with the preparation of the benzofuran skeleton. One common approach involves the cyclization of an appropriate dienol ether derivative under acidic conditions. Subsequent functionalization steps include the introduction of fluorine and methoxy groups through nucleophilic aromatic substitution or other suitable methods. The final step involves esterification to yield the methyl carboxylate derivative.
From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These methods provide insights into the compound's molecular structure, purity, and stability. For example, ¹H NMR spectroscopy can reveal information about the proton environments around the benzofuran ring and substituents, while ¹³C NMR offers details about carbon chemical shifts.
In terms of applications, Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate has shown promise in several areas. Its ability to modulate cellular signaling pathways makes it a valuable tool in drug development. Additionally, its structural features make it suitable for use as an intermediate in organic synthesis or as a building block for more complex molecules.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with key therapeutic targets such as kinases and G-protein coupled receptors (GPCRs). These insights are invaluable for guiding further optimization efforts aimed at improving potency and selectivity.
In conclusion, Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate represents a compelling example of how structural modifications can influence a compound's chemical and biological properties. With ongoing research exploring its therapeutic potential and synthetic applications, this compound continues to be an area of active investigation in contemporary chemistry.
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